molecular formula C7H5BrClNO2 B1278410 1-(Bromomethyl)-4-chloro-2-nitrobenzene CAS No. 52311-59-8

1-(Bromomethyl)-4-chloro-2-nitrobenzene

Cat. No. B1278410
CAS RN: 52311-59-8
M. Wt: 250.48 g/mol
InChI Key: DJYOHIQKJHEBBB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-chloro-2-nitrobenzene is a compound that is not directly studied in the provided papers. However, related compounds with bromo, chloro, and nitro substituents on a benzene ring are the focus of several studies. These compounds are often intermediates in the synthesis of various organic molecules, including pharmaceuticals, dyes, and materials for organic electroluminescent devices . The presence of halogen and nitro groups on the benzene ring makes these compounds reactive and versatile for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods demonstrate the feasibility of synthesizing bromo-nitrobenzene derivatives through relatively straightforward chemical reactions.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(Bromomethyl)-4-chloro-2-nitrobenzene can be significantly influenced by the substituents and the crystalline environment. For example, solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations and packing in the crystal lattice, with preferences for certain arrangements of bromomethyl groups as revealed by DFT calculations and X-ray diffraction . These structural analyses are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene derivatives is highlighted in several studies. Electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene lead to products like 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . The electrochemical reduction of 1-bromo-4-nitrobenzene in ionic liquids shows the formation of arylzinc compounds, which can further react with carbon dioxide . These studies indicate that the radical anions of such compounds are reactive and can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the electronic, steric, and lipophilic properties of substituents on 4-substituted 1-chloro-2-nitrobenzenes affect their reactivity in glutathione S-transferase-catalyzed reactions, as well as their GSH conjugation capacity . The solvates of bromomethylated benzene derivatives also exhibit different crystal structures and solvation behaviors, which can impact their physical properties .

Scientific Research Applications

  • Synthesis and Characterisation of Isomeric Derivatives

    • Field : Synthetic Chemistry
    • Summary : Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . Bromo-substituted precursors serve as vital intermediates in synthetic routes .
    • Methods : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
    • Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
  • Synthesis of Block Copolymers

    • Field : Polymer Science
    • Summary : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
    • Methods : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
    • Results : The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .

Safety And Hazards

Bromomethyl compounds can be hazardous. They are typically irritants and can cause harm if inhaled, ingested, or if they come into contact with the skin . Proper safety precautions should be taken when handling these compounds .

properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYOHIQKJHEBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442165
Record name 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-chloro-2-nitrobenzene

CAS RN

52311-59-8
Record name 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-chloro-2-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 16.5 g. of 2-nitro-4-chlorobenzyl alcohol in 200 ml. of chloroform was added dropwise 13 g. of phosphorus tribromide, and the mixture was heated to reflux for 1 hour on a water bath. The reaction mixture was then poured into water, and the chloroform layer was separated and washed with water. After the solvent was removed, the residue was extracted with ligroin while warming and allowed to stand to form colorless acicular crystals of 2-nitro-4-chlorobenzyl bromide (80% yield) melting at 42° to 43° C.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 10 g of 4-chloro-2-nitrobenzyl alcohol in 200 mL of ether is added dropwise a solution of 17.7 g phosphorus tribromide in 100 mL of ether. The temperature of the reaction mixture is maintained at 15° or lower by means of cooling with an ice-water bath. On completion of the addition the reaction mixture is allowed to stir for an additional 1 hour at 15° and then at room temperature overnight. The reaction mixture is neutralized with 100 mL of 3N sodium hydroxide, and the layers are separated. The ethereal extracts are washed with 2×250 mL of brine, dried over anydrous sodium sulfate; the solvent is evaporated to dryness under reduced pressure to yield 4-chloro-2-nitrobenzyl bromide melting at 50°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Umeda, S Morishita, Y Nishiyama - Heteroatom Chemistry, 2011 - Wiley Online Library
When 2,2′‐dinitrostilbene derivatives were allowed to react with carbon monoxide in the presence of a catalytic amount of selenium, reductive cyclization and carbocyclization …
Number of citations: 11 onlinelibrary.wiley.com
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
RL Ford - 2021 - indigo.uic.edu
Nitrosoarenes present intriguing synthetic targets due to their utility in forming new C–N bonds through ene-, nitroso-aldol, and electrocyclization type reactions. This utility has spurned …
Number of citations: 0 indigo.uic.edu

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